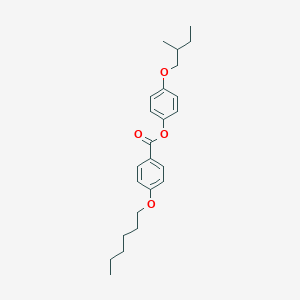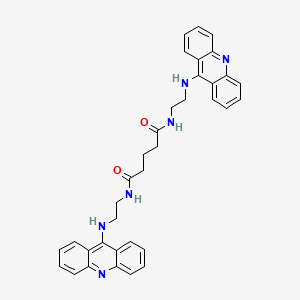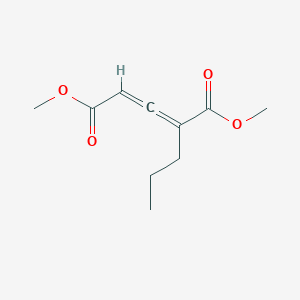![molecular formula C41H82N2O2 B14348945 N-[(Octadecanoylamino)methyl]docosanamide CAS No. 94388-87-1](/img/structure/B14348945.png)
N-[(Octadecanoylamino)methyl]docosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Octadecanoylamino)methyl]docosanamide is a long-chain fatty amide compound It is characterized by its unique structure, which includes an octadecanoyl group and a docosanamide group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Octadecanoylamino)methyl]docosanamide typically involves the reaction of octadecanoyl chloride with docosanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(Octadecanoylamino)methyl]docosanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom, forming N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Scientific Research Applications
N-[(Octadecanoylamino)methyl]docosanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(Octadecanoylamino)methyl]docosanamide involves its interaction with cell membranes. The long-chain fatty acid components integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
13-Docosenamide (Erucamide): Another long-chain fatty amide with similar properties but differing in the length and saturation of the fatty acid chain.
N-Docosanoyl-glucopsychosine: A glycosphingolipid with a similar long-chain fatty acid component but with additional sugar moieties.
Uniqueness
N-[(Octadecanoylamino)methyl]docosanamide is unique due to its specific combination of an octadecanoyl group and a docosanamide group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
94388-87-1 |
|---|---|
Molecular Formula |
C41H82N2O2 |
Molecular Weight |
635.1 g/mol |
IUPAC Name |
N-[(octadecanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C41H82N2O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-41(45)43-39-42-40(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,42,44)(H,43,45) |
InChI Key |
JWDHGGJPGDVMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




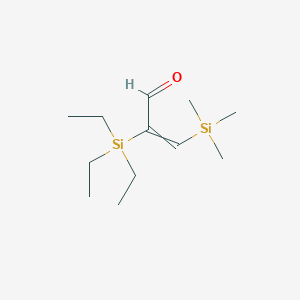

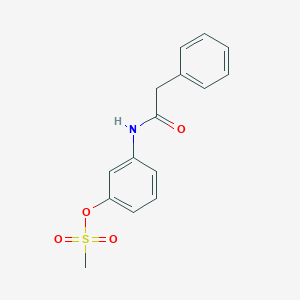
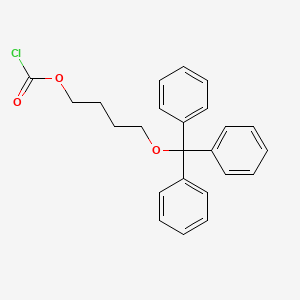

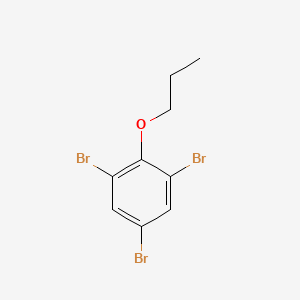
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
